molecular formula C17H23N5O3 B12175191 Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B12175191
M. Wt: 345.4 g/mol
InChI Key: DZMLJKCOAANQQM-UHFFFAOYSA-N
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Description

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that features a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to act as an inverse agonist for RORγt and inhibitors for enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of a triazolo-pyridine moiety with a piperazine ring

Biological Activity

Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N6O2C_{16}H_{20}N_{6}O_{2} with a molecular weight of approximately 336.37 g/mol. The compound features a triazolo-pyridine moiety which is significant in various biological interactions.

This compound has been shown to exhibit activity against specific biological targets:

  • Inhibition of Enzymes : It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can suppress immune responses. This inhibition is crucial for enhancing anti-tumor immunity .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of the triazolo-pyridine scaffold possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazolo-Pyridine Core : This core structure enhances binding affinity to target enzymes and receptors due to its ability to form multiple hydrogen bonds and π-stacking interactions.
  • Piperazine Ring : The piperazine moiety contributes to the compound's solubility and bioavailability, making it a favorable candidate for drug development.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity TypeTarget/OrganismObserved EffectReference
Enzyme InhibitionIDO1IC50 values in sub-micromolar range
AntibacterialE. coli, S. aureusSignificant growth inhibition
CytotoxicityA375 melanoma cell lineReduced cell viability at 10 μM

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of various triazolo-pyridine derivatives including this compound, it was found that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to enhanced immune response through IDO1 inhibition .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of triazolo-pyridine derivatives against clinical isolates of bacteria. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-2-25-17(24)21-12-10-20(11-13-21)16(23)8-5-7-15-19-18-14-6-3-4-9-22(14)15/h3-4,6,9H,2,5,7-8,10-13H2,1H3

InChI Key

DZMLJKCOAANQQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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